molecular formula C15H18FNO3 B8148439 tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate

tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate

Cat. No.: B8148439
M. Wt: 279.31 g/mol
InChI Key: FBFMOBYQCYHJQV-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate: is an organic compound that features a tert-butyl group, a fluorobenzoyl moiety, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-fluorobenzoyl)cyclopropane under specific conditions. The reaction may require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the fluorobenzoyl moiety, potentially converting it to a fluorophenyl group.

    Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Fluorophenyl derivatives.

    Substitution: Various tert-butyl substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms involving carbamates and cyclopropyl groups.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of novel catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

  • tert-butyl N-[1-(4-chlorobenzoyl)cyclopropyl]carbamate
  • tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate
  • tert-butyl N-[1-(4-nitrobenzoyl)cyclopropyl]carbamate

Comparison:

    tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate: is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions compared to its chloro, methyl, and nitro counterparts.

  • The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
  • The electronic effects of the fluorine atom can also alter the compound’s reactivity in chemical reactions, making it a valuable tool in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-14(2,3)20-13(19)17-15(8-9-15)12(18)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFMOBYQCYHJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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